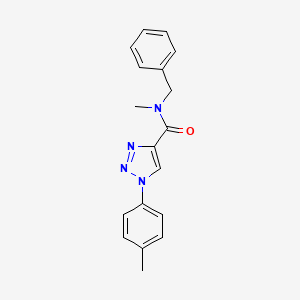
N-benzyl-N-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with benzyl, methyl, and methylphenyl groups, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often prepared from the corresponding amine through diazotization followed by azidation.
Substitution Reactions: The benzyl and methyl groups are introduced through nucleophilic substitution reactions. Benzyl chloride and methyl iodide are common reagents used for these steps.
Carboxamide Formation: The carboxamide group is introduced by reacting the triazole derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group might yield benzaldehyde or benzoic acid, while reduction of the triazole ring could produce a variety of amine derivatives.
科学研究应用
Chemistry
In chemistry, N-benzyl-N-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties, potentially serving as a lead compound in drug discovery and development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Triazole derivatives are often used in the design of enzyme inhibitors, receptor modulators, and other pharmacologically active agents.
Industry
Industrially, this compound might find applications in the development of new materials, such as polymers and coatings, due to its stability and functional group versatility.
作用机制
The mechanism of action of N-benzyl-N-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The benzyl and methyl groups may enhance binding affinity and specificity, while the triazole ring can participate in hydrogen bonding and other interactions.
相似化合物的比较
Similar Compounds
N-benzyl-N-methyl-1H-1,2,3-triazole-4-carboxamide: Lacks the 4-methylphenyl group, which may alter its biological activity and chemical reactivity.
N-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the benzyl group, potentially affecting its binding properties and pharmacokinetics.
N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the N-methyl group, which could influence its solubility and metabolic stability.
Uniqueness
N-benzyl-N-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of its substituents, which may confer distinct chemical and biological properties. The presence of both benzyl and methyl groups, along with the 4-methylphenyl moiety, can enhance its interactions with biological targets and influence its overall pharmacological profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-benzyl-N-methyl-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-14-8-10-16(11-9-14)22-13-17(19-20-22)18(23)21(2)12-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUZFWBZXLIOIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
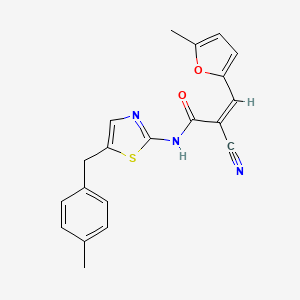
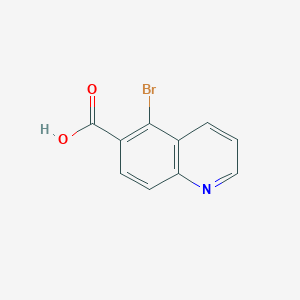
![N-(5-((4-methoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2724116.png)
![Benzyl 1-{[(tert-butoxy)carbonyl]amino}-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B2724117.png)
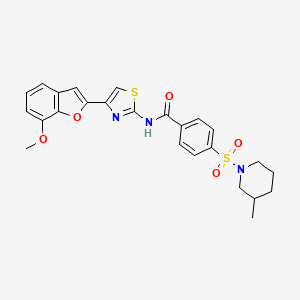
![ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2724119.png)
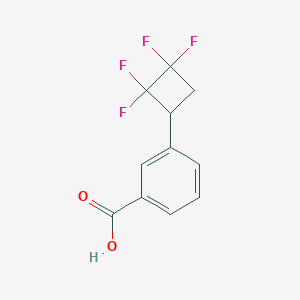
![1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B2724121.png)
![1-methyl-N-(3-{[2-(1H-pyrrol-1-yl)ethyl]amino}quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2724123.png)
![5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-N-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2724124.png)
![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dichlorophenyl)nicotinamide](/img/structure/B2724126.png)
![3-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile](/img/structure/B2724127.png)
![3-(4-Methyl-1,3-thiazol-2-yl)phenyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2724133.png)

